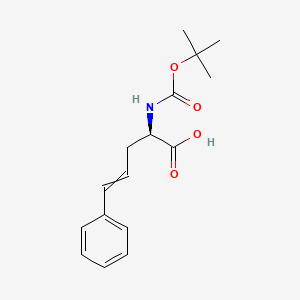

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

CAS No.: 261380-19-2

Cat. No.: VC13816483

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261380-19-2 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

| Standard InChI Key | OIMOFNCGPRURIA-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC=CC1=CC=CC=C1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (R,E)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid, with the following key features:

-

Protecting group: Boc (tert-butoxycarbonyl) on the α-amino group .

-

Functional groups: Carboxylic acid (C1), secondary amide (Boc-NH), and aromatic phenyl (C5) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₁NO₄ | |

| Molecular weight | 291.35 g/mol | |

| CAS Registry Number | 261380-19-2 | |

| Purity | ≥95% | |

| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O | |

| Storage temperature | Room temperature (recommended) |

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while the carboxylic acid enables salt formation in basic aqueous media .

Synthesis and Stereochemical Control

Enolate Alkylation Strategy

A common approach involves stereoselective alkylation of Boc-protected amino acid precursors:

-

Boc protection: L-phenylalanine or similar amino acids are protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Enolate formation: Treatment with a strong base (e.g., LDA) generates a chiral enolate at C2 .

-

Allylic electrophile coupling: Reaction with 3-phenylpropenyl bromide introduces the (E)-alkene moiety .

This method achieves >95% enantiomeric excess (ee) when using Evans oxazolidinone auxiliaries or asymmetric catalysis .

Nitrene Insertion Methodology

Recent advances employ iron-catalyzed 1,3-nitrogen migration for Boc-protected amino acid synthesis :

-

Azanyl ester formation: Coupling 5-phenyl-4-pentenoic acid with BocNHOH.

-

Iron-mediated migration: Fe(II)-salen complexes induce stereoretentive C(sp³)−H amination, preserving the (R)-configuration .

Applications in Drug Discovery

Peptide Backbone Modification

The compound’s rigid alkene and bulky phenyl group enable:

-

Conformational restraint in peptide analogs, enhancing target binding affinity .

-

Resistance to proteolytic degradation in therapeutic peptides .

Intermediate for Statin Analogs

As a β,γ-unsaturated γ-amino acid, it serves as a precursor to HMG-CoA reductase inhibitors (statins) by:

Enantioselective Catalysis

The Boc group facilitates chiral ligand synthesis for asymmetric catalysis, including:

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Analytical Characterization

¹H NMR (CDCl₃, 500 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.43 | s | 9H | Boc (C(CH₃)₃) |

| 4.92 | d (J=7.5 Hz) | 1H | C2-H (α-amino) |

| 5.55 | dt (J=15.4, 6.8 Hz) | 1H | C4-H (trans alkene) |

| 6.30 | d (J=15.4 Hz) | 1H | C5-H (alkene) |

| 7.20–7.35 | m | 5H | Phenyl aromatic Hs |

Data extrapolated from related structures in .

IR (ATR, cm⁻¹)

-

3340 (N-H stretch, amide A)

-

1695 (C=O, Boc carbonyl)

-

1630 (C=C, alkene)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume